molecular formula C9H10FI B6161996 1-fluoro-2-iodo-4-(propan-2-yl)benzene CAS No. 1369776-58-8

1-fluoro-2-iodo-4-(propan-2-yl)benzene

Cat. No.: B6161996
CAS No.: 1369776-58-8
M. Wt: 264.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-fluoro-2-iodo-4-(propan-2-yl)benzene is an organic compound with the molecular formula C9H10FI It is a derivative of benzene, where the benzene ring is substituted with a fluorine atom at the first position, an iodine atom at the second position, and an isopropyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-fluoro-2-iodo-4-(propan-2-yl)benzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution reaction. In this method, a benzene derivative undergoes substitution reactions with appropriate reagents to introduce the fluorine, iodine, and isopropyl groups onto the benzene ring. For example, starting with a fluorobenzene derivative, the compound can be iodinated using iodine and a suitable oxidizing agent. The isopropyl group can be introduced through Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. The reagents and catalysts used are chosen for their efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-fluoro-2-iodo-4-(propan-2-yl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium iodide in acetone can be used to replace the iodine atom with other nucleophiles.

    Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the isopropyl group to a carboxylic acid.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions to form new carbon-carbon bonds.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.

    Oxidation Products: Oxidation of the isopropyl group can yield carboxylic acids or ketones.

    Coupling Products: Biaryl compounds are typically formed through coupling reactions.

Scientific Research Applications

1-fluoro-2-iodo-4-(propan-2-yl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of radiolabeled compounds for imaging studies.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-fluoro-2-iodo-4-(propan-2-yl)benzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the compound acts as an electron-rich aromatic system that reacts with electrophiles to form substituted benzene derivatives. The molecular targets and pathways involved include the formation of a sigma complex intermediate, followed by deprotonation to restore aromaticity .

Comparison with Similar Compounds

Similar Compounds

    1-fluoro-4-iodobenzene: Similar structure but lacks the isopropyl group.

    2-chloro-1-fluoro-4-(propan-2-yl)benzene: Similar structure but with a chlorine atom instead of iodine.

    4-fluoroisopropylbenzene: Similar structure but lacks the iodine atom.

Uniqueness

1-fluoro-2-iodo-4-(propan-2-yl)benzene is unique due to the presence of both fluorine and iodine atoms on the benzene ring, along with the isopropyl group. This combination of substituents imparts distinct chemical properties, making it valuable for specific synthetic applications and research studies.

Properties

CAS No.

1369776-58-8

Molecular Formula

C9H10FI

Molecular Weight

264.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.